molecular formula C12H19NO4 B11762005 (1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid

(1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B11762005
M. Wt: 241.28 g/mol
InChI Key: DPGUEWVPLHCLQO-PELKAZGASA-N
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Description

(1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[221]heptane-1-carboxylic acid is a bicyclic compound that features a unique azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid typically involves the following steps:

    Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic system.

    Introduction of the azabicyclo group: This step involves the incorporation of the nitrogen atom into the bicyclic system, often through a nucleophilic substitution reaction.

    Protection of the amine group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine group during subsequent reactions. This is typically done using Boc anhydride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, especially involving the nitrogen atom in the azabicyclo structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.

Scientific Research Applications

(1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. The azabicyclo structure allows it to fit into enzyme active sites or receptor binding pockets, where it can exert its effects by inhibiting or activating these targets. The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

    (1S,4R)-2-Azabicyclo[2.2.1]heptane-1-carboxylic acid: Lacks the Boc protective group, making it more reactive.

    (1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane: Lacks the carboxylic acid group, altering its reactivity and solubility.

Uniqueness

The presence of both the Boc protective group and the carboxylic acid group in (1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid makes it a versatile intermediate in organic synthesis. Its unique structure allows for selective reactions and modifications, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

(1S,4R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7-8-4-5-12(13,6-8)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)/t8-,12+/m1/s1

InChI Key

DPGUEWVPLHCLQO-PELKAZGASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CC[C@]1(C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1(C2)C(=O)O

Origin of Product

United States

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